3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride
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Overview
Description
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3Cl2FO3S. It is known for its applications in various fields such as organic synthesis, chemical biology, and medicinal chemistry . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
The synthesis of 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of 3,6-dichloro-4-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO2F2) under controlled conditions . This method is favored due to its efficiency and the mild reaction conditions required. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include sulfuryl fluoride for fluorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
Chemical Biology: The compound is used in the development of chemical probes and inhibitors for studying biological processes.
Medicinal Chemistry: It is involved in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity . This covalent modification can disrupt the normal function of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds such as:
4-Hydroxybenzene-1-sulfonyl fluoride: Similar in structure but lacks the chlorine atoms.
2,5-Dichloro-4-hydroxybenzenesulfonyl fluoride: A positional isomer with chlorine atoms at different positions on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
22243-90-9 |
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Molecular Formula |
C6H3Cl2FO3S |
Molecular Weight |
245.05 g/mol |
IUPAC Name |
2,5-dichloro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H |
InChI Key |
XMAAXWXIMDCKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)O |
Origin of Product |
United States |
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